

Application Notes and Protocols for Cell Viability Assays of Targeted Protein Degraders

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Compound of Interest

Compound Name: Minizide

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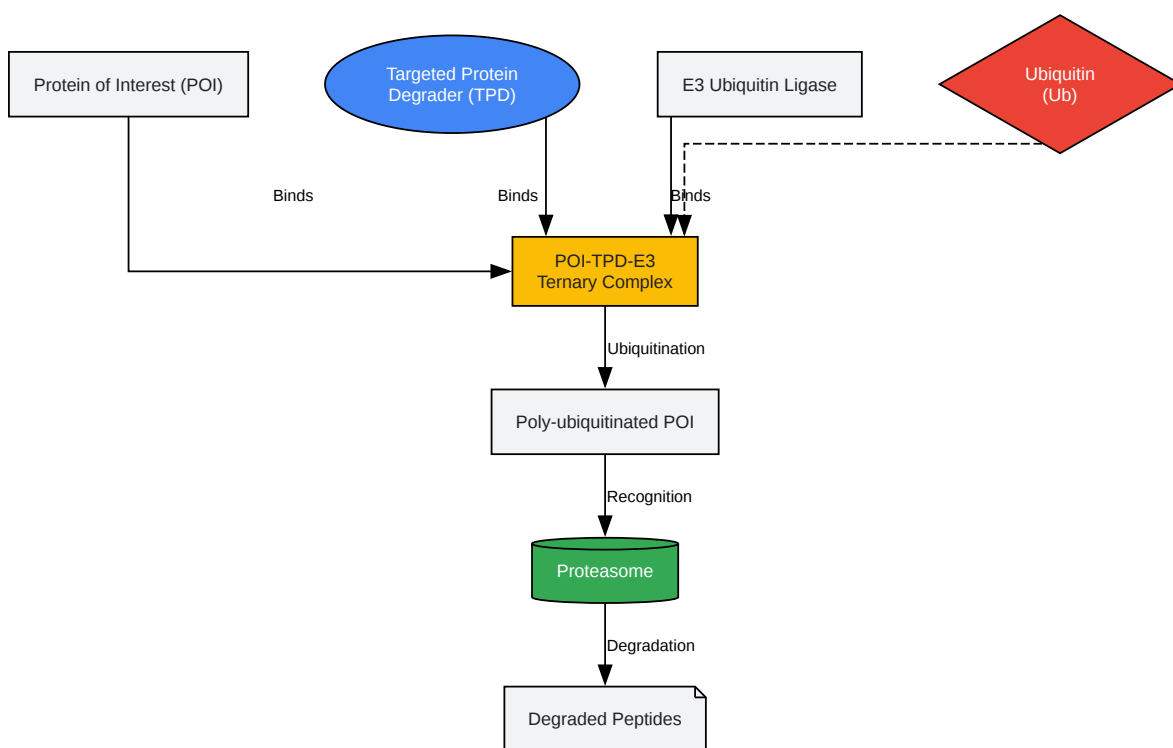
Introduction

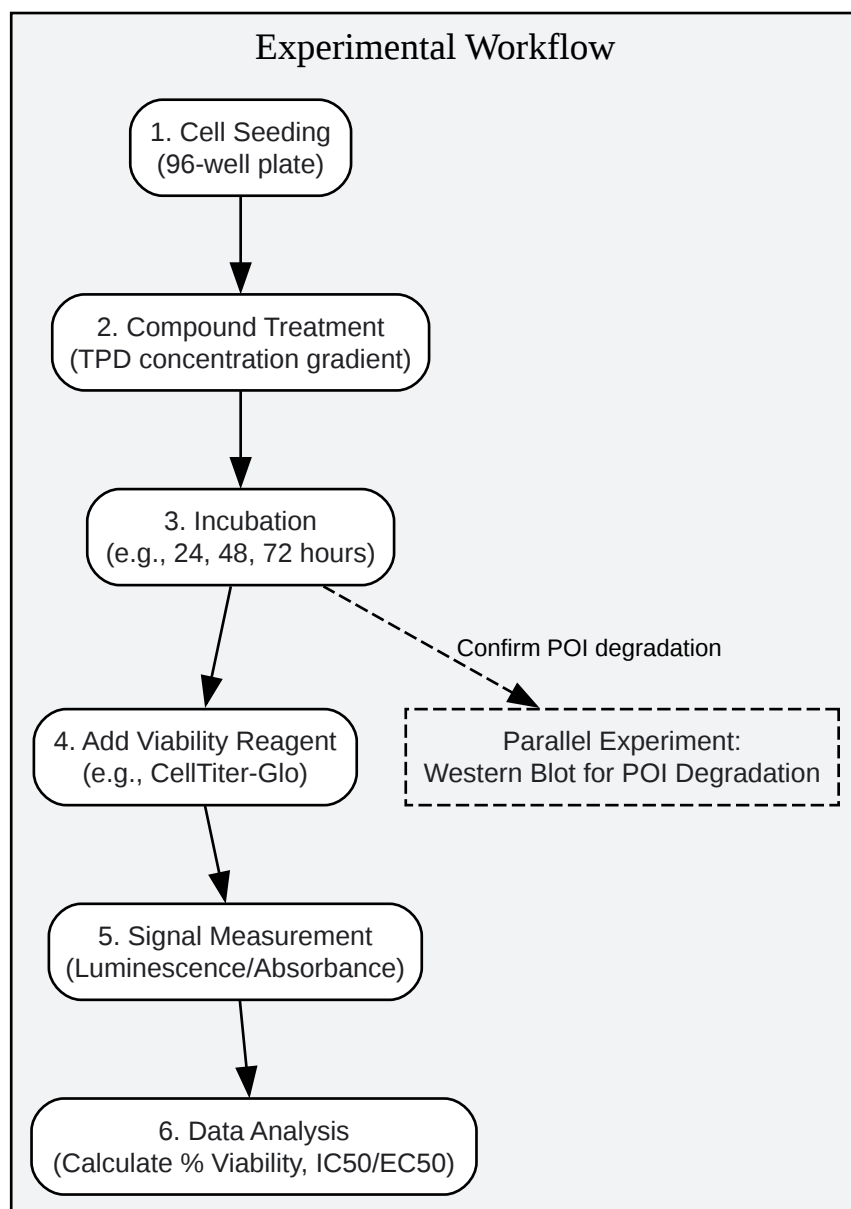
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that hijacks the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, targeted protein degraders (TPDs), such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, lead to the removal of the target protein.[1][2][3] This offers a distinct advantage, particularly for targeting proteins previously considered "undruggable." [3] A critical step in the development of TPDs is to assess their functional consequences on cells, with cell viability being a primary readout.[4][5]

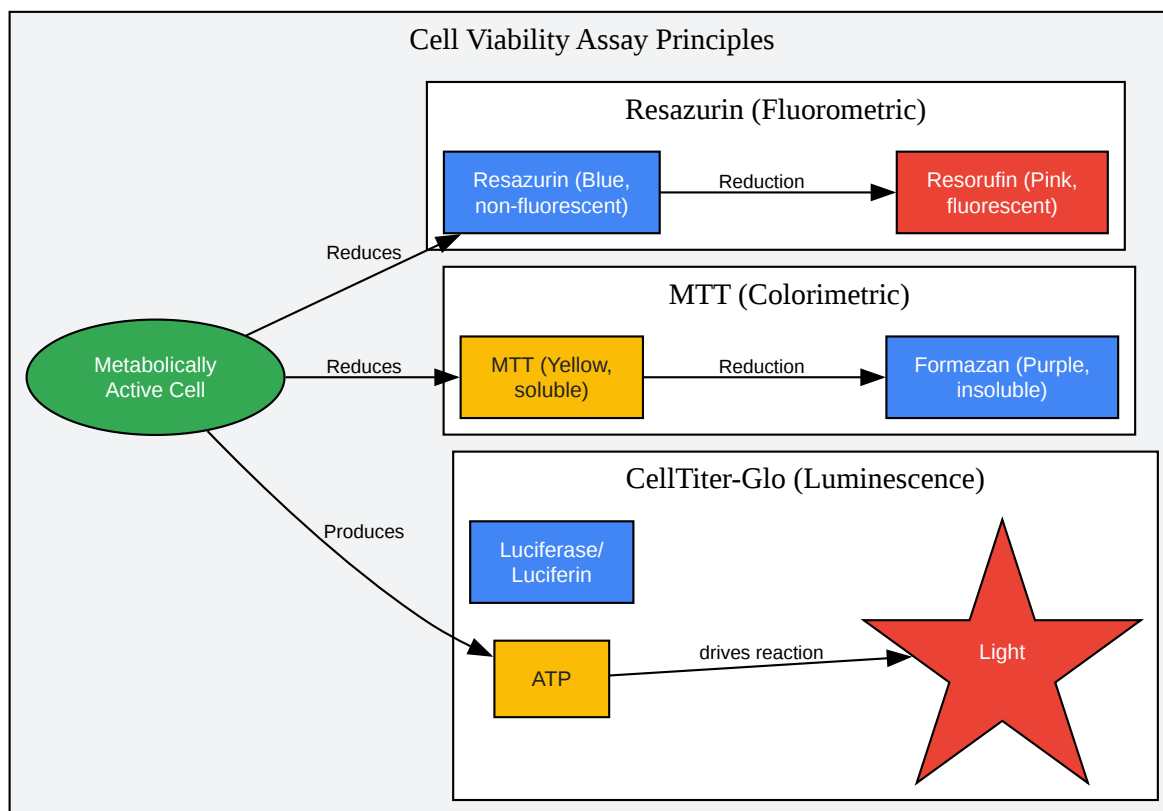
These application notes provide detailed protocols for commonly used cell viability assays and offer guidance on their application to the unique mechanism of action of TPDs.

Mechanism of Action of Targeted Protein Degraders

TPDs, such as PROTACs, are heterobifunctional molecules that bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1] The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][6] This process is catalytic, as the TPD molecule is released and can induce the degradation of multiple POI molecules.[1]







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